molecular formula C9H6ClN3O B1398688 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL CAS No. 1089330-88-0

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

Cat. No. B1398688
M. Wt: 207.61 g/mol
InChI Key: XTRAWXODPWJCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” is a chemical compound that is part of a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” and its derivatives involves several steps. One method involves the reaction of pyrazole or pyrazole derivatives . Another method involves the reaction of α-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Pyrimidines, including structures similar to 2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL, play a significant role in biology and medicine, particularly due to their presence in DNA bases. The molecular recognition processes involving hydrogen bonding are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. Research on various pyrimidine structures, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, has provided insights into their crystallization forms, tautomeric forms, and hydrogen bonding patterns, which are essential for understanding their biological interactions (Rajam et al., 2017).

Supramolecular Structures

The study of supramolecular structures of pyrimidine derivatives, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, reveals the importance of hydrogen bonding in the formation of molecular columns and networks. These structures provide a framework for understanding the influence of hydrogen bonding on nucleic acid structures and their functions, highlighting the relevance of pyrimidine derivatives in biological systems (Cheng et al., 2011).

Biological Evaluation of Pyrimidine Derivatives

Research on coumarin derivatives related to pyrimidine structures has shown that they possess antimicrobial activities, indicating the potential for these compounds in medical applications. The synthesis and biological evaluation of such compounds contribute to the development of new therapeutic agents (Al-Haiza et al., 2003).

Nonlinear Optical Properties

Pyrimidine derivatives exhibit significant promise in nonlinear optics (NLO) and medicine due to their structural properties. Studies on phenyl pyrimidine derivatives have shown their potential in NLO applications, providing insights into their electronic, linear, and nonlinear optical properties. This research opens up new avenues for the use of pyrimidine derivatives in optoelectronic and high-tech applications (Hussain et al., 2020).

Antimicrobial and Antitubercular Activities

Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing potential as antibacterial and antituberculosis agents. This research highlights the therapeutic potential of pyrimidine derivatives in combating infectious diseases (Chandrashekaraiah et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 3-Chloro-2-hydrazinopyridine, suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . It also recommends using a full-face respirator if exposure limits are exceeded .

Future Directions

The future directions for “2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL” and its derivatives could involve further exploration of their biological activities. For example, some novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities . Therefore, these compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-(3-chloropyridin-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-6-2-1-4-11-8(6)9-12-5-3-7(14)13-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAWXODPWJCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
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2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
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2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
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2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL
Reactant of Route 6
2-(3-Chloro-pyridin-2-YL)-pyrimidin-4-OL

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